![molecular formula C9H6Cl2N2 B2762727 (E)-3-(3,5-dichloroanilino)prop-2-enenitrile CAS No. 338959-87-8](/img/structure/B2762727.png)
(E)-3-(3,5-dichloroanilino)prop-2-enenitrile
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Description
(E)-3-(3,5-Dichloroanilino)prop-2-enenitrile (DCAP) is a versatile synthetic compound that has been widely used in a variety of scientific fields due to its unique properties. DCAP has been studied for its potential applications in organic synthesis, medicinal chemistry, and material science.
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Research in organic synthesis explores the reactivity of compounds with nitrile groups and anilino substituents. For instance, studies on the reactivity of nitriles on surfaces indicate that multifunctional molecules with nitrile groups can undergo cycloaddition reactions, suggesting potential applications in surface chemistry and materials science (Filler et al., 2003). Another study demonstrates the use of ruthenium complexes for the selective dimerization of arylalkynes under phosphine-free conditions, highlighting a method that could potentially be applied to compounds similar to (E)-3-(3,5-dichloroanilino)prop-2-enenitrile for synthesizing complex organic frameworks (Bassetti et al., 2007).
Photochemistry and Solid-State Chemistry
The photochemical properties of nitrile-containing compounds are another area of interest. For example, the study of solution and solid-state photochemistry of specific pentadienenitriles reveals that these compounds can undergo isomerization or dimerization upon irradiation, indicating potential applications in developing photoresponsive materials (Liang et al., 1994).
Environmental Chemistry and Bioremediation
Chloroaniline compounds, closely related to (E)-3-(3,5-dichloroanilino)prop-2-enenitrile, have been studied for their environmental persistence and degradation pathways. Research into the biodegradation of chloroanilines under methanogenic conditions suggests pathways for the bioremediation of environments contaminated with chlorinated organic compounds (Kuhn & Suflita, 1989).
properties
IUPAC Name |
(E)-3-(3,5-dichloroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h1,3-6,13H/b3-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQNIVWDDDRFKP-HNQUOIGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC=CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)N/C=C/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile |
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